SHP-141 -

SHP-141

Catalog Number: EVT-1533897
CAS Number:
Molecular Formula: C16H20Cl3N5
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity.
Synthesis Analysis

The synthesis of SHP-141 involves a multi-step process beginning with suberic acid. The original synthetic route comprises five steps that include the formation of suberyl hydroxamic acid through acylation reactions. The key steps are:

  1. Starting Material: Suberic acid is reacted to form hydroxamic acid derivatives.
  2. Acylation Reaction: Methyl paraben is acylated to create the necessary functional groups.
  3. Formation of Hydroxamic Acid: The hydroxamic acid is formed through a reaction involving hydroxylamine.
  4. Purification: The product is purified to isolate SHP-141 in its active form.
  5. Characterization: The final compound is characterized using various analytical techniques to confirm its structure and purity .
Molecular Structure Analysis

SHP-141's molecular structure features a hydroxamic acid functional group, which is crucial for its activity as an HDAC inhibitor. The compound's chemical formula can be represented as C₁₃H₁₅N₃O₄, and it has a molecular weight of approximately 265.28 g/mol. Key structural data includes:

  • Functional Groups: Hydroxamic acid group, aromatic ring.
  • 3D Structure: The spatial arrangement allows for effective binding to the zinc ion in the active site of HDAC enzymes, which is essential for its inhibitory action.

The structural integrity and stereochemistry of SHP-141 have been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

SHP-141 primarily acts through the inhibition of histone deacetylase enzymes, which are involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The chemical reaction mechanism involves:

  1. Binding: SHP-141 binds to the active site of HDACs via its hydroxamic acid moiety.
  2. Zinc Coordination: The hydroxamic acid forms a chelate with the zinc ion present in the enzyme's active site.
  3. Inhibition: This binding prevents the enzyme from deacetylating histones, thereby altering gene expression patterns associated with cancer progression.

The specificity of SHP-141 towards certain HDAC isoforms contributes to its potential therapeutic efficacy while minimizing off-target effects .

Mechanism of Action

The mechanism by which SHP-141 exerts its effects involves several key processes:

  1. Histone Acetylation: By inhibiting HDACs, SHP-141 leads to increased levels of acetylated histones, resulting in a more open chromatin structure conducive to gene transcription.
  2. Gene Regulation: This alteration in histone acetylation status can reactivate tumor suppressor genes and downregulate oncogenes, contributing to anti-cancer effects.
  3. Cell Cycle Arrest and Apoptosis: Increased acetylation can induce cell cycle arrest and promote apoptosis in malignant cells, particularly in cutaneous T-cell lymphoma models .
Physical and Chemical Properties Analysis

SHP-141 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol.
  • Stability: Stability under various pH conditions has been assessed; it remains stable at physiological pH but may degrade under extreme acidic or basic conditions.

These properties are critical for understanding the compound's behavior in biological systems and its formulation for therapeutic use .

Applications

SHP-141 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated for its use in treating cutaneous T-cell lymphoma by targeting epigenetic modifications that drive tumorigenesis.
  2. Research Tool: Serves as a valuable tool for studying the role of histone deacetylation in various biological processes and diseases beyond cancer.
  3. Combination Therapies: Potentially used in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing research into SHP-141 aims to elucidate its full therapeutic potential and optimize its application in clinical oncology .

Introduction to SHP-141

Chemical Identity and Nomenclature

SHP-141, chemically designated as methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate, is a synthetic small molecule with the empirical formula C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol. Its CAS registry number is 946150-57-8. The compound features a para-substituted benzoate core linked to an eight-carbon alkyl chain terminating in a hydroxamic acid moiety [1] [6].

Table 1: Chemical Identifiers of SHP-141

PropertyValue
IUPAC NameMethyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate
SynonymsRemetinostat, SHP-141
CAS No.946150-57-8
Molecular FormulaC₁₆H₂₁NO₆
Molecular Weight323.34 g/mol
SMILESCOC(=O)C1=CC=C(OC(=O)CCCCCCCC(=O)NO)C=C1

Structural Classification as a Hydroxamic Acid-Based HDAC Inhibitor

SHP-141 belongs to the hydroxamate class of histone deacetylase (HDAC) inhibitors. Its pharmacophore comprises three distinct regions:

  • Zinc-binding group (ZBG): Hydroxamic acid functionality chelates the Zn²⁺ ion within the HDAC catalytic pocket.
  • Linker domain: An 8-carbon aliphatic chain occupies the hydrophobic channel of HDAC enzymes.
  • Surface recognition cap: A methyl benzoate group interacts with amino acid residues at the enzyme surface [1] [2] [6]. This structural motif enables potent inhibition of zinc-dependent HDAC isoforms (Classes I, II, IV) [5].

Synonyms: Remetinostat and SHP-141

The compound is uniformly referenced in scientific literature and patents by its research code SHP-141 and its International Nonproprietary Name (INN) Remetinostat [1] [6]. These synonyms denote the identical chemical entity across development stages.

Discovery and Development Timeline

Origins in LLS-Funded Research by Bradner and Mazitschek

The discovery of SHP-141 originated from collaborative research between Dr. James Bradner (Dana-Farber Cancer Institute) and Dr. Ralph Mazitschek (Massachusetts General Hospital). Their work was funded in 2010 by the Leukemia & Lymphoma Society (LLS) through a $3.3 million award under its Therapy Acceleration Program (TAP). This grant aimed to advance a topical HDAC inhibitor for cutaneous T-cell lymphoma (CTCL) with minimized systemic toxicity [3] [4]. The researchers engineered SHP-141 as a "soft drug" – pharmacologically active in skin tissue but rapidly metabolized upon entering systemic circulation [6].

Collaborative Development by Shape Pharmaceuticals and HealthCare Ventures

In 2008, Bradner and Mazitschek co-founded Shape Pharmaceuticals with seed funding and management support from HealthCare Ventures. The company secured $5.3 million across two financing rounds:

  • Seed funding (2008): $2 million for initial compound optimization
  • Series A (2010): $3.3 million from LLS to complete preclinical studies and initiate Phase Ib trials [3] [4].

Table 2: Development Timeline of SHP-141

YearMilestoneKey Entities
2008Shape Pharmaceuticals foundedBradner, Mazitschek, HealthCare Ventures
2010LLS awards $3.3M TAP grant; Series A closedLeukemia & Lymphoma Society
2011Initiation of Phase Ib trial (NCT02213861)Shape Pharmaceuticals
2014Acquisition by TetraLogic Pharmaceuticals$13M transaction
Post-2014Further development as RemetinostatMedivir AB

Shape Pharmaceuticals advanced SHP-141 through Investigational New Drug (IND)-enabling studies and initiated a Phase Ib clinical trial (NCT02213861) in early-stage CTCL patients in 2011 [4] [6]. In April 2014, TetraLogic Pharmaceuticals acquired Shape Pharmaceuticals for $13 million, subsequently licensing the compound to Medivir AB, which adopted the name Remetinostat for continued development [4] [6].

Properties

Product Name

SHP-141

Molecular Formula

C16H20Cl3N5

SMILES

Unknown

Synonyms

SHP-141; SHP 141; SHP141.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.